4-Amino-1,2,5-oxadiazole-3-carboxylic acid
Overview
Description
4-Amino-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C3H3N3O3. It is known for its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and a carboxylic acid group.
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that oxadiazoles have been studied for their potential as anti-infective agents .
Biochemical Pathways
Oxadiazoles have been synthesized as anti-infective agents, suggesting they may interact with biochemical pathways related to infection and immunity .
Pharmacokinetics
It’s known that the compound is a white to yellow solid and has a molecular weight of 129.08 , which may influence its bioavailability.
Result of Action
Oxadiazoles have been synthesized as anti-infective agents, suggesting they may have effects on microbial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. For instance, the compound is stored at 2-8°C , indicating that temperature could affect its stability. Furthermore, oxadiazoles improve the oxygen balance and release nitrogen gas during decomposition , suggesting that the presence of oxygen and nitrogen in the environment could influence their action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an acyl chloride or anhydride, followed by cyclocondensation . The reaction conditions often require the use of a suitable solvent and a base to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .
Scientific Research Applications
4-Amino-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as high-energy materials
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid stands out due to its specific arrangement of nitrogen and oxygen atoms, which imparts unique reactivity and potential for diverse applications. Its ability to form stable derivatives and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
4-amino-1,2,5-oxadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXIXLVJYMCCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338198 | |
Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78350-50-2 | |
Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78350-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminofurazan-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What intriguing finding arose from comparing the measured and calculated densities of 4,4'-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid?
A1: The study by revealed a significant discrepancy between the measured density (1.800 g/mL) and the calculated density (1.68 g/mL) of 4,4'-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid. This suggests that the compound might exhibit unusual packing interactions in its solid state, leading to a higher density than predicted by theoretical calculations. Further investigation into this discrepancy could unveil unique intermolecular forces at play within the crystal structure.
Q2: How does the crystal structure of 4-amino-1,2,5-oxadiazole-3-carboxamide contribute to understanding the properties of related compounds?
A2: The research by determined the crystal structure of 4-amino-1,2,5-oxadiazole-3-carboxamide, a precursor to the synthesized compounds. This structural information, combined with data from other studies, suggests that ortho-aminocarboxylic acids tend to have unusually high densities. While the underlying reasons for this trend remain unclear, having a characterized structure for a related compound provides a valuable starting point for further computational studies and analysis of intermolecular interactions that might contribute to this phenomenon.
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